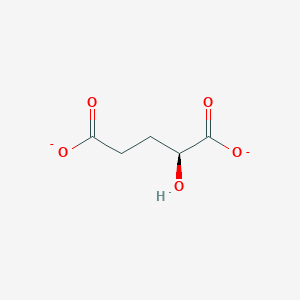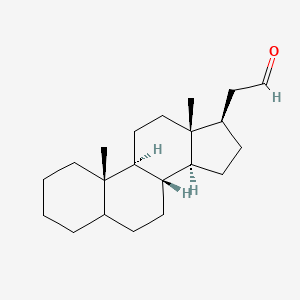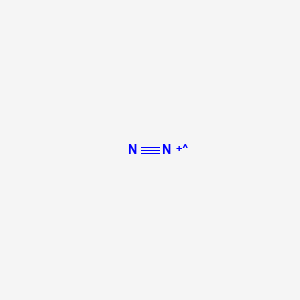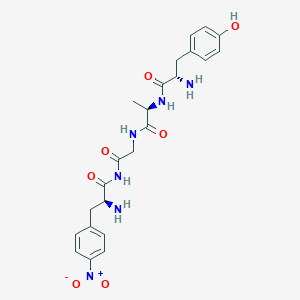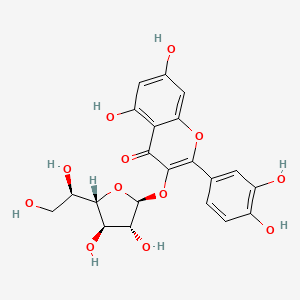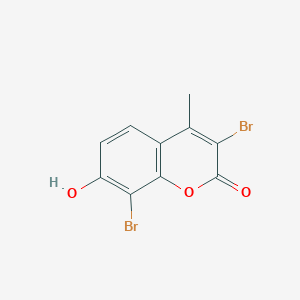
Decavanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decavanadate is a polyoxometalate compound consisting of ten vanadium atoms and twenty-eight oxygen atoms, forming the anion [V₁₀O₂₈]⁶⁻. It is known for its vibrant orange color and unique structural properties. This compound has been extensively studied since its first characterization in 1956 due to its intriguing chemical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decavanadate can be synthesized by acidifying an aqueous solution of orthovanadate. The reaction typically involves the following steps:
- Dissolve sodium orthovanadate (Na₃VO₄) in water.
- Adjust the pH to a range of 4-7 using acetic acid (HOAc).
- The reaction proceeds as follows: [ 10 \text{Na}_3[\text{VO}4] + 24 \text{HOAc} \rightarrow \text{Na}6[\text{V}{10}\text{O}{28}] + 12 \text{H}_2\text{O} + 24 \text{NaOAc} ]
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized to maintain the pH within the desired range to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH .
Chemical Reactions Analysis
Types of Reactions: Decavanadate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, participating in redox reactions.
Reduction: It can also be reduced under specific conditions, altering its oxidation state.
Substitution: this compound can undergo substitution reactions where ligands or atoms in the compound are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Various ligands such as amines or phosphines can be introduced under controlled conditions.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, reduction of this compound can lead to the formation of lower oxidation state vanadium compounds .
Scientific Research Applications
Decavanadate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties.
Biology: this compound is studied for its effects on biological systems, including enzyme inhibition and interaction with proteins.
Medicine: Research has shown potential pharmacological properties, such as antidiabetic and anticancer activities.
Industry: It is used in the development of advanced materials, including battery electrodes and corrosion-resistant coatings
Mechanism of Action
The mechanism of action of decavanadate involves its interaction with molecular targets such as ion pumps and enzymes. For example, this compound interacts with calcium ATPase (Ca²⁺-ATPase) near the nucleotide binding site, inhibiting its activity. This interaction can lead to the inhibition of muscle contraction and other physiological processes. This compound can also induce oxidative stress by generating reactive oxygen species .
Comparison with Similar Compounds
Decavanadate is unique among polyoxometalates due to its specific structure and properties. Similar compounds include:
Hexavanadate ([V₆O₁₆]²⁻): Consists of six vanadium atoms and sixteen oxygen atoms.
Metavanadate ([VO₃]⁻): Contains one vanadium atom and three oxygen atoms.
Tetravanadate ([V₄O₁₂]⁴⁻): Composed of four vanadium atoms and twelve oxygen atoms.
Compared to these compounds, this compound has a more complex structure and exhibits distinct redox and catalytic properties, making it valuable for various applications .
Properties
Molecular Formula |
O28V10-6 |
|---|---|
Molecular Weight |
957.40 g/mol |
IUPAC Name |
[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium |
InChI |
InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;; |
InChI Key |
OSBWBKHFRWKREF-UHFFFAOYSA-N |
Canonical SMILES |
[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-] |
Synonyms |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
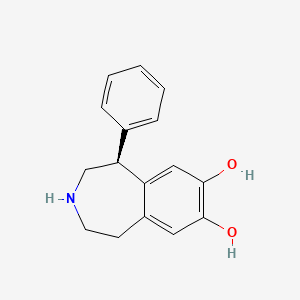
![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)
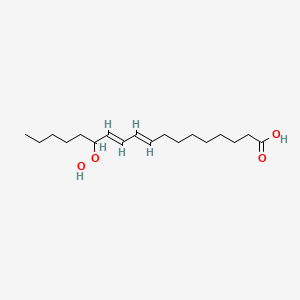
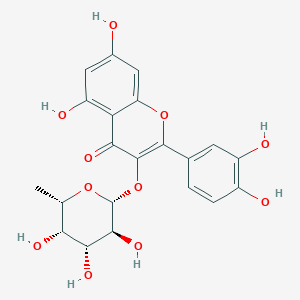
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)

